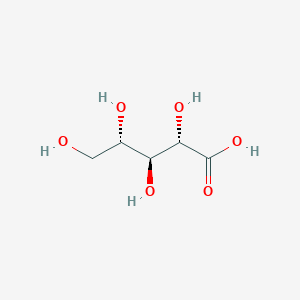

L-Ribonic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H10O6 |

|---|---|

Molekulargewicht |

166.13 g/mol |

IUPAC-Name |

(2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m0/s1 |

InChI-Schlüssel |

QXKAIJAYHKCRRA-HZLVTQRSSA-N |

SMILES |

C(C(C(C(C(=O)O)O)O)O)O |

Isomerische SMILES |

C([C@@H]([C@@H]([C@@H](C(=O)O)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C(=O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

L-Ribonic acid chemical structure and properties

Topic: L-Ribonic Acid: Chemical Structure, Properties, and Applications in Drug Development Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Process Chemists

Executive Summary

L-Ribonic acid (CAS 710941-59-6) is the L-enantiomer of ribonic acid, a sugar acid derived from the oxidation of L-ribose. While its D-enantiomer is a common metabolite in the pentose phosphate pathway, L-ribonic acid has emerged as a critical chiral synthon in the pharmaceutical industry. Its primary value lies in its structural rigidity and specific stereochemistry [(2S, 3S, 4S)], making it an indispensable starting material for the synthesis of L-nucleoside antivirals (e.g., Telbivudine, Clevudine) and other carbocyclic therapeutic agents.

This guide synthesizes the physicochemical properties, production methodologies, and analytical standards for L-ribonic acid, distinguishing clearly between the free acid and its thermodynamically favored lactone form, L-ribono-1,4-lactone (CAS 133908-85-7).

Chemical Identity & Stereochemistry

Structural Analysis

L-Ribonic acid exists in an equilibrium between its open-chain carboxylate form and its cyclic lactone forms (primarily 1,4-lactone). In aqueous solution at acidic pH, the equilibrium heavily favors the L-ribono-1,4-lactone due to the entropic stability of the five-membered ring.

-

IUPAC Name: (2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid[1]

-

Lactone Name: L-Ribono-1,4-lactone; (3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

-

Stereochemistry: The "L" designation refers to the configuration of the chiral center furthest from the carbonyl group (C-4), which matches that of L-glyceraldehyde.

Critical Distinction: Researchers must note that commercial "L-Ribonic acid" is almost exclusively supplied as L-ribono-1,4-lactone because the free acid dehydrates spontaneously upon isolation.

DOT Diagram: Structural Relationships

The following diagram illustrates the stereochemical relationship between L-Arabinose (precursor), L-Ribose, and L-Ribonic acid/Lactone.

Figure 1: Structural genesis of L-Ribonic acid from L-Arabinose, highlighting the equilibrium with its lactone.

Physicochemical Properties

The following data aggregates experimental values for L-ribono-1,4-lactone. Note that optical rotation values are equal in magnitude but opposite in sign to the D-enantiomer.[2]

| Property | Value (L-Ribono-1,4-lactone) | Notes |

| Molecular Formula | C₅H₈O₅ | Dehydrated form (Lactone) |

| Molecular Weight | 148.11 g/mol | 166.13 g/mol for free acid |

| CAS Number | 133908-85-7 | 710941-59-6 (Free Acid) |

| Physical State | White Crystalline Solid | Hygroscopic |

| Melting Point | 80 – 85 °C | Identical to D-form |

| Solubility | High: Water, Methanol, EthanolLow: Ethyl Acetate, Hexane | Soluble in polar protic solvents |

| Specific Rotation | D-form is | |

| pKa | ~3.3 (Free Acid) | Lactone hydrolyzes in base |

Synthesis & Production Methodologies

Production of L-ribonic acid is challenging because L-ribose is a "rare sugar" not abundant in nature. Two primary pathways exist:

Pathway A: Biotechnological Cascade (From L-Arabinose)

This is the preferred industrial route due to the low cost of L-arabinose (derived from corn fiber or gum arabic).

-

Isomerization: L-Arabinose is converted to L-Ribulose by L-arabinose isomerase.[4]

-

Epimerization: L-Ribulose is converted to L-Ribose by mannose-6-phosphate isomerase or L-ribose isomerase.

-

Oxidation: L-Ribose is oxidized to L-Ribonic acid using Acetobacter species or catalytic oxidation.

Pathway B: Chemical Oxidation (Laboratory Scale)

For high-purity small batches, chemical oxidation of L-ribose is standard.

-

Reagents: Bromine (

) in water buffered with Sodium Bicarbonate ( -

Mechanism: The aldehyde group at C-1 is selectively oxidized to a carboxylic acid, which spontaneously cyclizes.

DOT Diagram: Synthesis Workflow

Figure 2: Dual-pathway synthesis showing the enzymatic conversion of L-Arabinose followed by chemical oxidation.

Experimental Protocol: Chemical Synthesis

Objective: Synthesis of L-Ribono-1,4-lactone from L-Ribose via Bromine Oxidation. Safety: Bromine is highly corrosive and toxic. Work in a fume hood.

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 g (66.6 mmol) of L-Ribose in 60 mL of distilled water in a three-neck round-bottom flask.

-

Buffering: Add 11.2 g (133 mmol) of Sodium Bicarbonate (

). Stir until dissolved. The solution will be slightly alkaline. -

Oxidation:

-

Quenching: Stir for 1 hour. If the orange color persists, add solid Sodium Bisulfite (

) until the solution is colorless. -

Isolation:

-

Acidify the solution to pH 1–2 with concentrated HCl (converts salt to free acid).

-

Evaporate water under reduced pressure (Rotavap at 50 °C) to obtain a syrup.

-

Cyclization: The heat and acidic conditions drive the formation of the lactone.

-

-

Purification:

-

Extract the residue with hot absolute ethanol (the lactone dissolves; inorganic salts do not).

-

Filter and cool the ethanol filtrate to 4 °C to crystallize L-ribono-1,4-lactone.

-

Yield: Typical yields range from 65% to 75%.

-

Analytical Characterization

To validate the identity of L-Ribonic acid (lactone), use the following methods. Note that NMR spectra will be identical to D-ribonolactone in achiral solvents (

-

H NMR (400 MHz,

- 4.75 (d, 1H, H-2) – Distinctive doublet for the alpha-proton.

- 4.45 (t, 1H, H-3)

- 4.30 (m, 1H, H-4)

- 3.85 (dd, 1H, H-5a), 3.70 (dd, 1H, H-5b)

-

Chiral Verification (Polarimetry):

Applications in Drug Development

L-Ribonic acid is a "chiral pool" molecule used to introduce specific stereochemistry into drug candidates, particularly L-nucleosides .

L-Nucleoside Antivirals

L-nucleosides (the mirror images of natural nucleosides) are potent antivirals because they are recognized by viral polymerases but often rejected by host cellular repair enzymes, leading to lower toxicity.

-

Mechanism: L-Ribono-1,4-lactone is reduced to L-Ribose (or 2-deoxy-L-ribose), which is then coupled with a nucleobase.

-

Key Drugs:

-

Telbivudine (Tyzeka): Used for Hepatitis B.

-

Clevudine: Anti-HBV agent.

-

L-FMAU: Fluoro-L-arabinofuranosyluracil.

-

DOT Diagram: Drug Development Pathway

Figure 3: Pathway from L-Ribonic acid to antiviral L-nucleosides.

References

-

PubChem. L-Ribonic acid | C5H10O6.[1] National Library of Medicine. Available at: [Link]

-

Organic Syntheses. D-Ribonolactone (Protocol adapted for L-enantiomer). Org. Synth. 1987, 65, 243. Available at: [Link]

- Kim, J.W., et al.Production of L-ribose from L-arabinose by enzymatically engineered metabolic pathways. Journal of Biotechnology, 2019.

-

NIST Chemistry WebBook. D-Ribonic acid, gamma-lactone (Stereochemical reference). Available at: [Link]

-

Mathé, C., & Gosselin, G. L-Nucleosides as antiviral agents. Antiviral Research, 2006. (Source for drug development applications).[5][7][8][9][10]

Sources

- 1. L-Ribonic acid | C5H10O6 | CID 6971040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Optical rotation - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. theicechol.github.io [theicechol.github.io]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

An In-depth Technical Guide to the pKa Values of L-Ribonic Acid and its Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Landscape of L-Ribonic Acid and its Lactone

L-Ribonic acid is a sugar acid, a derivative of the pentose sugar L-ribose.[1] In aqueous solutions, L-Ribonic acid exists in equilibrium with its cyclic ester form, L-ribono-1,4-lactone (also known as L-ribonic acid γ-lactone).[2][3] This dynamic equilibrium between the open-chain carboxylic acid and the five-membered lactone ring is a critical aspect of its chemistry.[4][5] The lactone form is generally more stable.[4] Understanding the acid dissociation constant (pKa) of L-Ribonic acid is fundamental for applications in various fields, including drug development and biochemistry, as it governs the ionization state of the molecule under different pH conditions, which in turn influences its solubility, reactivity, and biological interactions.[6]

Chemical Structures:

-

L-Ribonic Acid: (2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid[1][]

-

L-ribono-1,4-lactone: (3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one[2]

The Significance of pKa in Drug Development and Research

The pKa value is a quantitative measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated into its conjugate base. For a molecule like L-Ribonic acid, the pKa of its carboxylic acid group dictates the ratio of the protonated (neutral) form to the deprotonated (anionic) form at a given pH. This has profound implications:

-

Solubility: The ionization state significantly affects a molecule's solubility in aqueous and lipid environments. The charged, deprotonated form is generally more water-soluble.

-

Bioavailability: The ability of a drug to be absorbed and become available at the site of action is often dependent on its ability to cross cell membranes, which is influenced by its ionization state.

-

Reactivity and Stability: The chemical reactivity and stability of a molecule can be altered by its protonation state.

-

Formulation: Understanding the pKa is crucial for developing stable and effective pharmaceutical formulations.

Estimated pKa Values of L-Ribonic Acid and its Lactone

| Compound | Functional Group | Estimated pKa | Source |

| L-Ribonic Acid | Carboxylic Acid | 3.29 (weak acid) | [8] |

| L-ribono-1,4-lactone | Lactone (ester) | 5.38 (weak acid) | [9] |

Note: These values are estimations and should be confirmed experimentally for critical applications.

Experimental Determination of pKa Values: Methodologies and Rationale

Given the absence of definitive experimental data, this section provides detailed protocols for determining the pKa of L-Ribonic acid. The choice of method depends on factors such as sample purity, solubility, and the presence of a chromophore.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise and widely used method for pKa determination.[10][11] It involves monitoring the pH of a solution as a titrant (a strong base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[12]

Causality Behind Experimental Choices:

-

High Purity Sample: The accuracy of the titration relies on the sample being pure, as impurities can interfere with the titration curve.[10]

-

Degassed Solvent: Using a degassed (e.g., nitrogen-purged) solvent is crucial to prevent dissolved carbon dioxide from forming carbonic acid, which would interfere with the accurate determination of the endpoint, especially in the neutral to high pH range.[10]

-

Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) throughout the titration minimizes changes in the activity coefficients of the ions, leading to a more accurate pKa determination.[12]

-

Calibrated pH Meter: The accuracy of the entire experiment hinges on the precise calibration of the pH meter using standard buffers.[12]

Experimental Protocol for Potentiometric Titration:

-

Preparation of Solutions:

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[12]

-

-

Titration Procedure:

-

Place a known volume of the L-Ribonic acid solution into a temperature-controlled vessel.

-

Add the ionic strength adjusting solution.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Begin stirring and allow the initial pH to stabilize.

-

Add small, precise increments of the standardized NaOH solution.

-

Record the pH value after each addition, ensuring the reading is stable before proceeding.

-

Continue the titration well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate the titration curve.

-

The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[12]

-

Workflow for Potentiometric pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry: A High-Sensitivity Alternative

UV-Vis spectrophotometry can be employed for pKa determination if the protonated and deprotonated forms of the molecule exhibit different ultraviolet or visible light absorption spectra.[13][14] This method is particularly useful for compounds with low solubility or when only small amounts of the sample are available.[10]

Causality Behind Experimental Choices:

-

Presence of a Chromophore: This technique is only applicable if the ionization of the carboxylic acid group of L-Ribonic acid leads to a change in the UV-Vis spectrum. This change is often subtle for simple carboxylic acids but can be enhanced by derivatization if necessary.[14]

-

Series of Buffers: A series of buffers with precisely known pH values are required to measure the absorbance at different protonation states.[13]

-

Constant Analyte Concentration: Maintaining a constant total concentration of L-Ribonic acid across all buffer solutions is critical to ensure that changes in absorbance are solely due to the shift in the acid-base equilibrium.[13]

Experimental Protocol for UV-Vis Spectrophotometric pKa Determination:

-

Preparation of Solutions:

-

Prepare a stock solution of L-Ribonic acid in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of L-Ribonic acid (e.g., from pH 2 to pH 5).

-

-

Spectral Acquisition:

-

For each buffer solution, prepare a sample with a constant final concentration of L-Ribonic acid.

-

Record the UV-Vis spectrum (absorbance versus wavelength) for each sample.

-

Identify the wavelength(s) where the absorbance changes most significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid.[15]

-

Workflow for UV-Vis Spectrophotometric pKa Determination:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa Values

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values.[16][17] These methods are particularly useful for screening large numbers of compounds or for gaining insights into the factors that influence acidity.

Methodological Approaches:

-

Ab initio and Density Functional Theory (DFT) Methods: These methods solve the Schrödinger equation to calculate the electronic structure of the molecule.[17][18] By calculating the free energy change of the deprotonation reaction in both the gas phase and in solution (using a continuum solvation model), the pKa can be predicted.[16][18]

-

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to correlate the pKa values of a set of known compounds with their molecular descriptors.[17] Once a reliable model is built, it can be used to predict the pKa of new compounds.

Causality Behind Computational Choices:

-

Choice of Method and Basis Set: The accuracy of ab initio and DFT calculations is highly dependent on the chosen level of theory and basis set. Higher levels of theory and larger basis sets generally provide more accurate results but are computationally more expensive.[17][18]

-

Solvation Model: Accurately modeling the effect of the solvent (usually water) is crucial for pKa prediction. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are commonly used.[17]

-

Thermodynamic Cycle: The pKa is related to the Gibbs free energy of dissociation. Therefore, accurate calculation of all thermodynamic contributions (enthalpy and entropy) is necessary.

General Computational Workflow:

-

Geometry Optimization: Optimize the three-dimensional structures of both the protonated (acid) and deprotonated (conjugate base) forms of L-Ribonic acid.

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the free energy.

-

Solvation Energy Calculation: Calculate the free energy of solvation for all species involved in the deprotonation reaction.

-

pKa Calculation: Use the calculated free energies to determine the pKa via the appropriate thermodynamic cycle.

Logical Relationship for Computational pKa Prediction:

Caption: Logical workflow for computational pKa prediction.

Conclusion

While experimentally determined pKa values for L-Ribonic acid and its lactone are not prominently reported, this guide provides the necessary theoretical framework and practical methodologies for their determination. For researchers and drug development professionals, a precise understanding of these pKa values is paramount. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry, along with an overview of computational approaches, offer a comprehensive toolkit for elucidating the acid-base properties of these important molecules. The estimated pKa of approximately 3.29 for L-Ribonic acid suggests it is a weak carboxylic acid, a property that will significantly influence its behavior in biological and pharmaceutical systems.

References

- Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. (2024). Chemistry.

- Streamline pKa Value Determination Using Automated UV/Vis-Titr

- How to measure pKa by UV-vis spectrophotometry.

- Estimation of pKa Values through Local Electrostatic Potential Calcul

- L-ribono-1,4-lactone. PubChem.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- L-Ribonic acid. PubChem.

- Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. (1998). The Journal of Physical Chemistry A.

- Rapid Determination of Ionization Constants (pKa)

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in W

- Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal.

- pKa of a dye: UV-VIS Spectroscopy.

- Ribonic acid. FooDB.

- Calculation of VS,max and Its Use as a Descriptor for the Theoretical Calculation of pKa Values for Carboxylic Acids. (2018). MDPI.

- Ribonic acid. Scent.vn.

- Determination of proton affinities and acidity constants of sugars. (2013). PubMed.

- Determination of Proton Affinities and Acidity Constants of Sugars. (2013). The Journal of Physical Chemistry A.

- Development of Methods for the Determin

- 2-Deoxy-L-ribono-1,4-lactone. FooDB.

- Protocol for Determining pKa Using Potentiometric Titration.

- Determination of Proton Affinities and Acidity Constants of Sugars. Request PDF.

- L-(+)-Ribonic acid. BOC Sciences.

- Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Deriv

- Structures of D-ribose (1), D-ribono-1,4-lactone (2),...

- Ribonolactone. Scent.vn.

- Ribonolactone. PubChem.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Ribonic acid. PubChem.

- pKa and Acid Strength - What Factors Affect the Acidity. Chemistry Steps.

- L-Ribonic acid-1,4-lactone.

- Factors affecting pKa. (2022). YouTube.

- RIBONIC ACID. ChemicalBook.

- Five Key Factors That Influence Acidity. (2010). Master Organic Chemistry.

- THERMODYNAMICS OF ALDONIC ACIDS AND LACTONES.

- Product Class 6: Lactones.

- Ribono 1 4 lactone. mzCloud.

- RIBONIC ACID. ChemicalBook.

Sources

- 1. L-Ribonic acid | C5H10O6 | CID 6971040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-ribono-1,4-lactone | C5H8O5 | CID 22887202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. mt.com [mt.com]

- 8. scent.vn [scent.vn]

- 9. scent.vn [scent.vn]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 18. pubs.acs.org [pubs.acs.org]

Metabolic Pathway Analysis of L-Ribonic Acid Derivatives: A Technical Guide

Executive Summary

L-Ribonic acid and its derivatives occupy a unique niche in modern biochemistry. While D-ribose is the backbone of natural RNA, its enantiomer, L-ribose, and its oxidized form, L-ribonic acid , are critical components in the development of L-nucleoside therapeutics (Spiegelmers) and antiviral analogs. Because mammalian enzymes have evolved to recognize D-stereochemistry, L-ribonic acid derivatives often exhibit exceptional metabolic stability, a trait exploited for prolonging drug half-life.

However, "stability" does not equal "inertness." Bacterial gut flora and specific promiscuous hepatic enzymes can catabolize these compounds. This guide provides a rigorous framework for mapping the metabolic fate of L-ribonic acid derivatives, distinguishing them from their abundant D-isomers, and quantifying their flux using HILIC-MS/MS and chiral chromatography.

Part 1: The Metabolic Architecture

To analyze the pathway, one must first understand the biological context. L-Ribonic acid is rarely a central metabolite in mammals but is a key intermediate in specific bacterial catabolic routes (e.g., Pseudomonas, Azotobacter) and a degradation product of synthetic L-RNA drugs.

The Bacterial Catabolic Route (The "Scavenger" Pathway)

In specific microbial systems, L-ribose is not a dead end. It is metabolized via an oxidative pathway that parallels the D-sugar routes but utilizes stereospecific enzymes.

-

Oxidation: L-Ribose is oxidized at C1 by L-ribose dehydrogenase (NAD+ dependent) to form L-ribonolactone .

-

Hydrolysis: The lactone is unstable and is hydrolyzed (spontaneously or via a lactonase ) to L-ribonic acid (L-ribonate).

-

Dehydration: L-Ribonate is often dehydrated by L-ribonate dehydratase to form 2-keto-3-deoxy-L-pentonate, eventually feeding into the central carbon metabolism (Entner-Doudoroff pathway analogs).

The Mammalian Pharmacokinetic Context

In humans, the pathway is defined by resistance .

-

Nuclease Resistance: L-RNA aptamers (Spiegelmers) resist serum nucleases.

-

Catabolism: If L-nucleosides are depurinated/depyrimidinated, the resulting L-ribose sugar is slowly oxidized to L-ribonic acid. This acid is generally excreted renally unchanged.

-

Risk Factor: The accumulation of L-ribonic acid must be monitored to ensure it does not competitively inhibit D-ribonic acid transporters or enzymes like ribokinase.

Part 2: Analytical Strategy (HILIC-MS/MS & Chiral Separation)

The primary challenge in analyzing L-ribonic acid is twofold: Polarity (it is highly hydrophilic) and Chirality (it acts identically to D-ribonic acid in achiral systems).

The Separation Challenge

Standard Reverse Phase (C18) chromatography fails to retain L-ribonic acid (logP < -1.5).

-

Solution 1: HILIC (Hydrophilic Interaction Liquid Chromatography): The gold standard for sugar acids. Uses an acetonitrile-rich mobile phase to retain polar analytes via water-layer partitioning.

-

Solution 2: Chiral Selectivity: To distinguish L-Ribonic from D-Ribonic acid (endogenous), you must use a chiral stationary phase (CSP) or chiral derivatization.

Recommended Instrumentation

-

LC System: UHPLC (Agilent 1290 Infinity II or Waters ACQUITY).

-

Detector: Triple Quadrupole MS (QqQ) operating in Negative Ion Mode (ESI-). Carboxylic acids ionize best by losing a proton

.

Part 3: Experimental Protocols

Protocol A: Chiral HILIC-MS/MS Quantification

This protocol validates the separation of L-Ribonic Acid from D-Ribonic Acid in plasma/urine.

Reagents:

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile.

-

Column: Astec CHIROBIOTIC® R (Macrocyclic Glycopeptide) or Zwitterionic Chiral-HILIC .

Step-by-Step Workflow:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma.

-

Add 150 µL of cold Acetonitrile (containing

-L-Ribonic Acid internal standard). -

Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

-

Transfer supernatant to a glass vial. Note: Do not evaporate to dryness if using HILIC; resuspension in water destroys peak shape. Inject the high-organic supernatant directly.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.3 mL/min.

-

Gradient: Isocratic hold at 85% B for 2 mins (to elute lipids), then gradient to 60% B over 8 mins.

-

Temp: 35°C.

-

-

MS/MS Parameters (Negative Mode):

-

Precursor: m/z 165.0 (Ribonic Acid).

-

Product Ions:

-

Quantifier: m/z 103.0 (Decarboxylation/cleavage).

-

Qualifier: m/z 75.0 or 59.0.

-

-

Collision Energy: Optimized per transition (approx. 15-25 eV).

-

-

Data Validation:

-

Resolution (Rs): Ensure Rs > 1.5 between D- and L-enantiomers using racemic standards.

-

Linearity:

over 10–1000 ng/mL range.

-

Part 4: Visualization of Pathways and Workflows

Diagram 1: The Metabolic Fate of L-Ribonic Acid Derivatives

This diagram illustrates the divergence between bacterial catabolism (breakdown) and mammalian handling (excretion/stability).

Caption: Divergent metabolic fates of L-Ribonic acid in mammalian vs. bacterial systems. In mammals, it is an excretion product; in bacteria, it is a fuel source.

Diagram 2: Analytical Decision Tree for Sugar Acid Analysis

This workflow guides the researcher in selecting the correct chromatography mode based on sample complexity and chirality requirements.

Caption: Decision matrix for selecting the optimal LC-MS methodology based on the need for chiral resolution and sample preparation constraints.

Part 5: Data Interpretation & Troubleshooting

When analyzing data from the protocols above, use the following reference table to interpret retention behavior and potential interferences.

| Analyte | Retention (HILIC) | Retention (C18) | MRM Transition (Neg) | Notes |

| L-Ribonic Acid | High (5-8 min) | Void Volume | 165 -> 103 | Elutes with D-Ribonic acid on achiral columns. |

| L-Ribonolactone | Moderate | Low | 147 -> 103 | Unstable in aqueous mobile phase; analyze immediately. |

| L-Arabonic Acid | High | Void Volume | 165 -> 103 | Isobaric isomer. Requires chromatographic resolution from Ribonic acid. |

| L-Ribose | Very High | Void Volume | 149 -> 89 | Neutral sugar; requires different MS parameters (often adducts). |

Critical Troubleshooting Tip: If you observe "peak splitting" for L-Ribonic acid in HILIC, it is likely due to the interconversion between the linear acid form and the lactone form. Ensure your mobile phase pH is basic (pH 9.0 with Ammonium Acetate) to ring-open the lactone fully into the acid form for consistent quantification.

References

-

Metabolic Engineering of L-Ribose Pathways Title: One-Pot Bioconversion of L-Arabinose to L-Ribulose in an Enzymatic Cascade. Source: Angewandte Chemie International Edition (2019).[1][2] URL:[Link]

-

L-Nucleoside Therapeutics Title: Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness. Source: Frontiers in Pharmacology (2021). URL:[Link]

-

HILIC-MS Methodologies Title: A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites.[3] Source: Methods in Molecular Biology (2022).[3] URL:[Link]

-

Bacterial Metabolism of Sugar Acids Title: A metabolic pathway for catabolizing levulinic acid in bacteria (Parallel pathway logic for acyl-CoA intermediates). Source: Nature Communications (2019). URL:[Link]

Sources

- 1. One-Pot Bioconversion of l-Arabinose to l-Ribulose in an Enzymatic Cascade - Cholpisit Ice Kiattisewee [theicechol.github.io]

- 2. One-Pot Bioconversion of l-Arabinose to l-Ribulose in an Enzymatic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: L-Ribonic Acid as a Versatile Chiral Building Block in Modern Synthesis

Abstract

Chirality is a fundamental principle in drug discovery and development, where the stereochemistry of a molecule can dictate its efficacy, selectivity, and safety profile.[1] The use of enantiomerically pure starting materials, often sourced from the "chiral pool," provides an efficient and powerful strategy for constructing complex, stereochemically-defined molecules.[2][3] L-Ribonic acid, a C5 sugar acid derived from the naturally abundant L-ribose, represents a highly valuable yet underutilized chiral building block. Its linear carbon backbone is decorated with three contiguous and well-defined stereocenters (at C2, C3, and C4), offering a rich scaffold for the stereoselective synthesis of a wide array of bioactive compounds, including nucleoside analogues, complex amino acids, and polyhydroxylated alkaloids. This guide provides an in-depth exploration of L-Ribonic acid's synthetic utility, detailing key protective group strategies, derivatization protocols, and a practical case study in stereoselective synthesis.

Introduction: The Strategic Advantage of L-Ribonic Acid

The efficiency of a synthetic route is often determined by the strategic choice of starting materials.[] Chiral building blocks are enantiomerically pure compounds that serve as foundational intermediates, streamlining the synthesis of complex chiral targets by obviating the need for challenging resolution steps or asymmetric catalysis.[][5]

L-Ribonic acid, and its readily accessible derivative, L-ribono-1,4-lactone, are exemplary chiral pool compounds. Their value stems from several key features:

-

High Stereochemical Density: Possessing three fixed chiral centers (2R, 3R, 4R), it provides a robust stereochemical foundation for target molecules.

-

Orthogonal Functionality: The presence of a carboxylic acid and multiple secondary hydroxyl groups allows for selective chemical manipulation. These functional groups can be independently protected, activated, or modified.

-

Versatile Carbon Framework: The five-carbon chain can be elaborated, cleaved, or cyclized to generate diverse molecular architectures, such as furanoses, pyrrolidines, and other heterocyclic systems.

This document serves as a practical guide for researchers to unlock the synthetic potential of L-Ribonic acid, moving from fundamental principles to actionable laboratory protocols.

Foundational Synthetic Strategies

The effective use of L-Ribonic acid hinges on the selective protection and activation of its functional groups. The choice of protecting groups is critical as it dictates which part of the molecule is available for reaction and influences the stereochemical outcome of subsequent transformations.

Strategic Protection of Hydroxyl Groups

The four hydroxyl groups of L-Ribonic acid (or the three in its lactone form) exhibit different steric and electronic environments, allowing for selective protection.

Common Protecting Group Strategies:

| Protecting Group | Reagents & Conditions | Cleavage Conditions | Rationale & Causality |

| Isopropylidene (Acetonide) | Acetone or 2,2-Dimethoxypropane, cat. acid (e.g., PTSA) | Mild aqueous acid (e.g., AcOH, Dowex-H+) | Kinetically favors protection of cis-diols. In the ribose scaffold, this reliably protects the 2,3-cis-diol, leaving the 5-OH primary alcohol free for further functionalization. This is a crucial step for many nucleoside analogue syntheses.[6] |

| Silyl Ethers (TBDMS, TBDPS) | TBDMS-Cl or TBDPS-Cl, Imidazole, DMF | Fluoride sources (TBAF, HF-Pyridine) | Offers tunable steric bulk and stability. TBDPS is exceptionally bulky and stable, often used to protect the primary 5-OH group selectively due to lower steric hindrance. |

| Benzyl Ethers (Bn) | Benzyl bromide (BnBr), NaH, DMF | Catalytic Hydrogenolysis (H₂, Pd/C) | Extremely robust protection, stable to a wide range of acidic and basic conditions, making it ideal for multi-step syntheses. |

Workflow for Selective Protection

The following diagram illustrates a logical workflow for the selective protection of L-ribono-1,4-lactone, a common starting material. This strategy isolates the primary C5 hydroxyl group for further modification.

Caption: A typical protection sequence for L-ribono-1,4-lactone.

Protocol 2.1: Synthesis of 2,3-O-Isopropylidene-L-ribono-1,4-lactone

This protocol details the protection of the cis-2,3-diol, a critical first step in many synthetic routes.

Materials:

-

L-Ribono-1,4-lactone (1.0 eq)

-

Anhydrous Acetone

-

2,2-Dimethoxypropane (1.5 eq)

-

p-Toluenesulfonic acid (PTSA) (0.05 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend L-Ribono-1,4-lactone in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Add 2,2-dimethoxypropane to the suspension.

-

Add the catalytic amount of PTSA. The suspension should gradually become a clear solution as the reaction proceeds.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution until the solution is neutral (pH ~7).

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2,3-O-isopropylidene-L-ribono-1,4-lactone as a white solid or colorless oil.

Self-Validation: The success of the reaction is confirmed by ¹H NMR spectroscopy, observing the appearance of two characteristic singlet peaks for the diastereotopic methyl groups of the isopropylidene group around δ 1.3-1.5 ppm, and by mass spectrometry to confirm the expected molecular weight.

Application Case Study: Stereoselective C1-Functionalization

A powerful application of protected ribonolactone is its use in stereoselective C-C bond formation at the C1 position. This is foundational for creating C-nucleosides, which are important therapeutic candidates. The following protocol is adapted from methodologies used for the synthesis of nucleoside analogues.[6]

Reaction Scheme: C1 Alkynylation

Caption: Conversion of the lactone to a lactol via nucleophilic addition. Note: Placeholder images are used; in a real scenario, these would be chemical structures.

Protocol 3.1: Stereoselective Addition of an Acetylide to a Protected Lactone

This protocol demonstrates the conversion of the lactone carbonyl into a hemiacetal (lactol) with the addition of a new carbon-carbon bond, setting the stage for further modifications like reduction to create a furanose ring.

Materials:

-

5-O-(tert-Butyldiphenylsilyl)-2,3-O-isopropylidene-L-ribono-1,4-lactone (1.0 eq)

-

(Trimethylsilyl)acetylene (1.2 eq)

-

n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add (trimethylsilyl)acetylene to the cold THF.

-

Add n-BuLi dropwise to the solution. Stir for 30 minutes at -78 °C to generate the lithium acetylide in situ.

-

In a separate flame-dried flask, dissolve the protected lactone in anhydrous THF.

-

Transfer the lactone solution to the lithium acetylide solution at -78 °C via cannula.

-

Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Add diethyl ether and water. Separate the layers.

-

Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude lactol by flash column chromatography.

Causality and Stereocontrol: The nucleophilic attack of the acetylide typically occurs from the less sterically hindered exo face of the bicyclic-like lactone system, leading to a high degree of diastereoselectivity at the newly formed C1 stereocenter. This stereochemical control is a direct consequence of the rigid conformation imposed by the fused ring system of the protected L-ribonolactone.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of synthetic intermediates.

| Technique | Purpose | Key Observables |

| ¹H and ¹³C NMR | Structural Elucidation | Chemical shifts and coupling constants confirm the carbon skeleton and relative stereochemistry. Appearance/disappearance of protecting group signals. |

| Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Provides a highly accurate mass measurement to confirm the elemental composition of the product. |

| Chiral HPLC/SFC | Enantiomeric/Diastereomeric Purity | Separation of stereoisomers to determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product. |

| FT-IR Spectroscopy | Functional Group Analysis | Identifies key functional groups (e.g., O-H stretch for alcohols, C=O stretch for lactones, C≡C stretch for alkynes). |

Conclusion and Future Outlook

L-Ribonic acid is a powerful and versatile chiral building block for asymmetric synthesis.[7] Through strategic protection and derivatization, its inherent stereochemistry can be effectively transferred to a wide range of complex target molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers in organic synthesis and drug development to leverage this valuable starting material. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral pool compounds like L-Ribonic acid in creating novel therapeutics is poised to increase significantly.[8]

References

-

Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Hiroshima University.[Link]

-

Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris Publisher.[Link]

-

Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters. Chemistry – A European Journal.[Link]

-

Expanded Methods for Metabolomic Analysis. Source not specified.[Link]

-

Stereoselective Synthesis of β-Glycinamide Ribonucleotide. National Institutes of Health (NIH).[Link]

-

Asymmetric Synthesis. University of York.[Link]

-

Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. National Institutes of Health (NIH).[Link]

-

New approach to l'C‐modified riboside scaffold via stereoselective functionalization of D‐(+)‐ribonic‐y‐lactone. ResearchGate.[Link]

-

Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation.[Link]

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids.Google Books.

-

Stereoselective synthesis of chiral IBR2 analogues. PubMed.[Link]

-

Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC.[Link]

-

Synthesis of sialic acid derivatives based on chiral substrate-controlled stereoselective aldol reactions using pyruvic acid oxabicyclo[2.2.2]octyl orthoester. Royal Society of Chemistry.[Link]

-

Chiral Building Blocks in Asymmetric Synthesis. ResearchGate.[Link]

-

Asymmetric Synthesis with Allylboronic Acids. YouTube.[Link]

-

Integration of a derivatization protocol and LC–MS sequential window acquisition of all theoretical mass spectra strategy for amino acid determination. Wiley Online Library.[Link]

- Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applic

-

Chiral Building Blocks. Buchler GmbH.[Link]

Sources

- 1. Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications - Google 圖書 [books.google.com.tw]

- 2. york.ac.uk [york.ac.uk]

- 3. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 5. Chiral building blocks | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Application of Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]

Application Notes & Protocols: The Strategic Use of L-Ribonic Acid Derivatives in the Synthesis of L-Nucleoside Analogs

Introduction: The Imperative for L-Nucleosides

Nucleoside analogs are cornerstones of modern medicine, forming the basis of numerous antiviral and anticancer therapies.[1][2][3] These molecules function by mimicking natural nucleosides, thereby interrupting the replication of viral or cancerous genetic material.[4] While nature almost exclusively utilizes D-sugars (like D-ribose in RNA), the synthesis of analogs with the enantiomeric L-sugar scaffold has emerged as a powerful strategy in drug development.[5]

L-nucleosides, the mirror images of their natural counterparts, possess several therapeutic advantages. Their "unnatural" stereochemistry often makes them resistant to degradation by host enzymes, leading to improved pharmacokinetic profiles and prolonged stability.[5][6] Furthermore, this structural difference can reduce toxicity and prevent incorporation into the host's DNA or RNA, enhancing their safety profile.[4] The synthesis of these crucial molecules often relies on chiral pool starting materials, and L-Ribonic acid, along with its derivatives like L-ribonolactone and related L-pentoses, serves as a vital and versatile chiral precursor.[6][7] This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging L-ribose derivatives in the stereoselective synthesis of L-nucleoside analogs.

Part 1: From Common Sugars to a Key Precursor: The Synthesis of L-Ribose

The journey to L-nucleosides begins with securing a source of the L-ribose sugar moiety. While L-ribose itself is not as abundant as its D-enantiomer, it can be efficiently synthesized from more common sugars like L-arabinose. A frequent and effective strategy involves the stereochemical inversion of the hydroxyl group at the C2 position.[6] This is typically achieved through an oxidation-reduction sequence.

The workflow begins with the protection of other hydroxyl groups to ensure the specific oxidation of the C2 hydroxyl. A Swern oxidation is commonly employed for this step, converting the alcohol to a ketone. The subsequent stereoselective reduction of this ketone is the critical step. Using a reducing agent like sodium borohydride (NaBH₄), the hydride can attack from the sterically less hindered face, leading to the desired inversion of stereochemistry and the formation of the L-ribo configuration.[6]

Caption: Workflow for the synthesis of L-Ribose from L-Arabinose via C2 inversion.

Protocol 1: Practical Synthesis of L-Ribose from L-Arabinose

This protocol details a four-step synthesis to convert L-arabinose into L-ribose with a reported overall yield of approximately 76.3%.[6] The key steps are the protection of the C3 and C4 hydroxyls, followed by a Swern oxidation and a stereoselective reduction to invert the C2 stereocenter.

Materials:

-

Methyl 3,4-O-isopropylidene-β-L-arabinoside (prepared from L-arabinose)

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Sodium borohydride (NaBH₄)

-

Ethanol (EtOH)

-

Acetic acid (AcOH)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Swern Oxidation:

-

Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM under an inert atmosphere (N₂) and cool to -78 °C.

-

Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM. Stir for 15 minutes.

-

Add a solution of methyl 3,4-O-isopropylidene-β-L-arabinoside (1.0 eq) in anhydrous DCM dropwise. Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude ketone intermediate.

-

-

Stereoselective Reduction:

-

Dissolve the crude ketone in ethanol (EtOH) and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by adding acetic acid until gas evolution ceases.

-

Evaporate the solvent. The resulting residue contains a mixture of the desired L-ribo product and the starting L-arabino alcohol.

-

-

Deprotection and Purification:

-

Treat the crude mixture from the reduction step with 80% aqueous acetic acid (AcOH) and stir overnight at room temperature.[6] This step hydrolyzes both the methyl glycoside and the isopropylidene protecting group.

-

Evaporate the solvent and co-evaporate with toluene three times to remove residual acetic acid.

-

Purify the final residue by silica gel column chromatography to isolate pure L-ribose.

-

Scientist's Note (Rationale): The success of this synthesis hinges on the stereoselective reduction. The approach of the hydride from the less hindered face of the planar ketone intermediate is energetically favored, leading to the formation of the axial hydroxyl group characteristic of the ribo-configuration. The one-pot deprotection with aqueous acetic acid is an efficient step that simplifies the workup procedure.[6]

Part 2: Forging the Glycosidic Bond: The Vorbrüggen Glycosylation

With a suitable L-ribose derivative in hand, the next critical phase is coupling it with a nucleobase to form the N-glycosidic bond. The Silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation, is the most widely used and versatile method for this transformation.[8]

The reaction mechanism involves three key stages:

-

Silylation of the Nucleobase: The nucleobase (e.g., uracil, adenine) is treated with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This step increases the nucleophilicity of the base and enhances its solubility in organic solvents.

-

Activation of the Sugar: The protected L-ribose derivative, typically activated as a 1-O-acetyl or 1-chloro sugar, reacts with a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf). This generates a key cyclic oxocarbenium ion intermediate.[8]

-

Nucleophilic Attack: The silylated nucleobase attacks the anomeric carbon of the oxocarbenium ion. The reaction is highly stereoselective, with the nucleobase attacking from the face opposite to the C2 substituent, resulting predominantly in the desired β-anomer due to neighboring group participation from the C2-O-acyl group.[8]

Caption: Key steps of the Vorbrüggen glycosylation reaction.

Protocol 2: Synthesis of an L-Ribonucleoside via Vorbrüggen Glycosylation

This protocol outlines the synthesis of a protected L-uridine analog from 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose.

Materials:

-

Uracil

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Acetonitrile (ACN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium methoxide (NaOMe) in Methanol (MeOH)

-

DOWEX 50 (H⁺ form) resin

Step-by-Step Methodology:

-

Silylation of Uracil:

-

In a flame-dried flask under an inert atmosphere, suspend uracil (1.2 eq) in anhydrous acetonitrile.

-

Add BSA (2.5 eq) and heat the mixture to reflux until the solution becomes clear, indicating complete silylation.

-

Cool the solution to room temperature.

-

-

Glycosylation Reaction:

-

In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose (1.0 eq) in anhydrous acetonitrile.

-

Add the solution of silylated uracil to the sugar solution.

-

Cool the mixture to 0 °C and add TMSOTf (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

-

Workup and Deprotection:

-

Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude protected nucleoside by silica gel chromatography.

-

For deprotection, dissolve the purified product in dry methanol and add a catalytic amount of sodium methoxide solution (NaOMe in MeOH).

-

Stir at room temperature until TLC indicates complete removal of the benzoyl groups.

-

Neutralize the reaction with DOWEX 50 (H⁺) resin, filter, and concentrate the filtrate to yield L-uridine.

-

Scientist's Note (Rationale): The use of a participating group like a benzoyl or acetyl ester at the C2 position is crucial for stereocontrol. It forms a transient dioxolanylium ion that blocks the α-face of the sugar, forcing the incoming nucleobase to attack from the β-face, thus ensuring the formation of the biologically relevant β-anomer.[8] TMSOTf is a powerful Lewis acid that effectively promotes the formation of the oxocarbenium ion at low temperatures.

Part 3: The "Green" Alternative: Biocatalytic Synthesis

While chemical synthesis is robust, there is a growing demand for more sustainable and environmentally friendly methods.[9] Biocatalysis, using enzymes to perform chemical transformations, offers a compelling alternative. For nucleoside synthesis, nucleoside 2'-deoxyribosyltransferases (NDTs) and purine/pyrimidine nucleoside phosphorylases (NPs) are particularly valuable.[9][10]

These enzymes operate in aqueous conditions at mild temperatures and often exhibit exquisite stereoselectivity, exclusively producing the β-anomer.[9] The transglycosylation approach uses an inexpensive, naturally occurring nucleoside (like uridine) as the sugar donor and transfers the ribose moiety to a different, desired nucleobase. This avoids the need for multi-step protection and deprotection chemistry.[10]

Caption: Schematic of enzyme-catalyzed transglycosylation for L-nucleoside synthesis.

Protocol 3: NDT-Catalyzed Synthesis of a Ribonucleoside Analog

This protocol is a generalized procedure based on the principles of using a Type II nucleoside 2'-deoxyribosyltransferase (like LlNDT-2, which has shown activity with ribonucleosides at higher concentrations) for transglycosylation.[9][10]

Materials:

-

Sugar donor nucleoside (e.g., Uridine or Cytidine)

-

Acceptor nucleobase (purine or pyrimidine)

-

Recombinant Nucleoside Transglycosylase (NDT) enzyme

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

HPLC for reaction monitoring and purification

Step-by-Step Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer.

-

Add the sugar donor nucleoside (typically in 5-10 fold excess over the acceptor).

-

Add the acceptor nucleobase.

-

Initiate the reaction by adding the NDT enzyme solution. The optimal enzyme loading must be determined empirically but can be significantly higher for ribonucleoside substrates compared to deoxyribonucleosides.[9]

-

-

Incubation:

-

Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37 °C) with gentle agitation.

-

Monitor the reaction progress over time by taking small aliquots and analyzing them by HPLC to quantify the formation of the new nucleoside product.

-

-

Workup and Purification:

-

Once the reaction has reached equilibrium or the desired conversion, terminate it by heat inactivation (e.g., 95 °C for 5 minutes) or by adding an organic solvent like methanol to precipitate the enzyme.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Filter the supernatant and purify the desired ribonucleoside product using preparative HPLC.

-

Scientist's Note (Rationale): The key advantage here is the circumvention of complex chemical manipulations. The enzyme's active site perfectly controls the stereochemistry of the glycosidic bond formation.[9] While wild-type NDTs often show a preference for deoxyribose donors, studies have shown that this preference can be overcome by increasing the enzyme concentration, making the synthesis of ribonucleosides scalable.[9][10] This method is particularly powerful for rapidly creating libraries of nucleoside analogs for screening purposes.

Comparative Summary of Synthetic Methods

| Feature | Vorbrüggen Glycosylation | Enzymatic Transglycosylation |

| Stereoselectivity | High (β-selective with C2 participating group)[8] | Excellent (typically exclusively β)[9] |

| Reaction Conditions | Anhydrous organic solvents, often cryogenic | Aqueous buffer, mild temperatures (e.g., 37 °C) |

| Reagents | Lewis acids, silylating agents, protected sugars | Enzyme, buffer, unprotected sugar donor |

| Scalability | Highly scalable | Scalable, may require large amounts of enzyme[9] |

| Environmental Impact | Higher (use of toxic reagents and solvents) | Lower ("Green" chemistry)[9] |

| Substrate Scope | Very broad | Dependent on enzyme specificity |

| Key Advantage | High yields and broad applicability | Simplicity, stereopurity, and mild conditions |

Conclusion

L-Ribonic acid and its accessible derivatives are indispensable chiral building blocks for the synthesis of therapeutically important L-nucleoside analogs. The synthetic routes, progressing from classical chemical methods like the Vorbrüggen glycosylation to modern biocatalytic approaches, provide a versatile toolkit for researchers in drug discovery. The choice of method depends on the specific target molecule, scale, and desired environmental footprint. Understanding the rationale behind each protocol—from stereochemical control via neighboring group participation to the inherent selectivity of enzymes—is paramount for the successful and efficient synthesis of these next-generation therapeutics.

References

- Gao L.-J. Tan L. (2021). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Molecules, 26(4), 923.

-

Moyroud, E., & Strazewski, P. (1999). L-Ribonucleosides from L-xylose. TETRAHEDRON. [Link]

-

ResearchGate. (n.d.). A stereospecific synthesis of L-deoxyribose, L-ribose and L-ribosides. Retrieved from [Link]

- University of Hamburg, Department of Chemistry. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides.

-

ResearchGate. (n.d.). Synthesis of L-Deoxyribonucleosides from D-Ribose. Retrieved from [Link]

-

Oh, E. J., et al. (2018). Conversion of l-arabinose to l-ribose by genetically engineered Candida tropicalis. Journal of Biological Engineering, 12(1), 1-9. [Link]

-

SciSpace. (n.d.). A practical synthesis of L-ribose. Retrieved from [Link]

-

Silveira, G. P., et al. (2020). D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. Molecules, 25(16), 3632. [Link]

-

Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]

-

Britton, R., et al. (2022). Practical and concise synthesis of nucleoside analogs. Nature Protocols, 17(9), 1968-1986. [Link]

-

Giese, B., et al. (1999). Efficient Synthesis of 2-Deoxy L-Ribose from L-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals. Organic Letters, 1(10), 1517-1519. [Link]

-

Şimşek Kuş, N. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Novel Drug Research, 2(1), 36-44. [Link]

-

ResearchGate. (n.d.). Synthesis of L-Ribono- and L-Lyxono-lactone. Retrieved from [Link]

-

Temburnikar, K., & Seley-Radtke, K. L. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future Medicinal Chemistry, 10(8), 905-927. [Link]

-

bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. [Link]

-

Zhang, Y., et al. (2022). Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness. Molecules, 27(1), 133. [Link]

-

ResearchGate. (n.d.). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Retrieved from [Link]

-

De Clercq, E. (2021). Broad spectrum antiviral nucleosides—Our best hope for the future. Biochemical Pharmacology, 187, 114493. [Link]

-

National Institutes of Health. (n.d.). Discovery of Novel Ribonucleoside Analogs with Activity against Human Immunodeficiency Virus Type 1. Retrieved from [Link]

-

bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. [Link]

-

Wang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7078. [Link]

-

eScholarship@McGill. (n.d.). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. Retrieved from [Link]

Sources

- 1. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. madridge.org [madridge.org]

- 3. Nucleoside Analogs: A Review of Its Source and Separation Processes | MDPI [mdpi.com]

- 4. Broad spectrum antiviral nucleosides—Our best hope for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 9. Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols for the Pharmaceutical Preparation of L-Ribonic Acid Salts

Abstract

L-Ribonic acid, a sugar acid derived from L-ribose, and its corresponding salts are gaining interest in pharmaceutical development. Their utility ranges from serving as biocompatible counter-ions to modify the physicochemical properties of active pharmaceutical ingredients (APIs), to acting as chiral building blocks in complex syntheses.[1][2] The formation of a salt can significantly improve a drug's stability, solubility, and bioavailability.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of L-Ribonic acid salts, with a specific focus on Calcium L-Ribonate, ensuring high purity suitable for pharmaceutical applications. The methodologies are designed to be robust and self-validating through rigorous in-process controls and final product analysis.

Introduction: The Rationale for L-Ribonic Acid Salts in Pharmaceuticals

The selection of an appropriate salt form is a critical step in drug development. Approximately 50% of all approved drugs are administered as salts to optimize their performance.[4] L-Ribonic acid ((2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid) is an attractive, naturally derived molecule for this purpose.[6] Its salts, such as sodium, potassium, or calcium L-Ribonate, offer several advantages:

-

Enhanced Solubility & Bioavailability: Converting a poorly soluble API into an L-Ribonate salt can significantly increase its aqueous solubility and dissolution rate, potentially leading to improved absorption and bioavailability.[4]

-

Improved Stability: Salt formation can protect sensitive functional groups within an API, leading to greater chemical stability and a longer shelf-life.[3]

-

Biocompatibility: As a derivative of the naturally occurring sugar L-ribose, L-Ribonic acid and its common mineral salts are generally well-tolerated and considered biocompatible.

-

Chiral Synthesis: L-Ribonic acid and its precursor, L-ribono-1,4-lactone, are valuable chiral intermediates for synthesizing complex pharmaceutical molecules, including antiviral and anticancer nucleoside analogues.[7][]

This document will focus on a reproducible pathway starting from L-Ribose to produce high-purity Calcium L-Ribonate, a common and pharmaceutically accepted salt form.

Overall Synthesis and Quality Control Workflow

The preparation of pharmaceutical-grade L-Ribonic acid salts is a multi-step process that begins with the synthesis of a key intermediate, L-ribono-1,4-lactone, followed by its conversion to the desired salt, purification, and rigorous analytical characterization.

Figure 1: Overall workflow for the synthesis and quality control of Calcium L-Ribonate.

Experimental Protocols

Protocol 1: Synthesis of L-Ribono-1,4-lactone from L-Ribose

This protocol details the oxidation of L-Ribose to its corresponding γ-lactone, a stable and isolatable intermediate. The procedure is adapted from a well-established method for the D-enantiomer.[9]

Materials:

-

L-Ribose

-

Sodium Bicarbonate (NaHCO₃)

-

Bromine (Br₂)

-

Sodium Bisulfite (NaHSO₃)

-

Absolute Ethanol (EtOH)

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and an addition funnel, dissolve L-Ribose (1.0 eq) and Sodium Bicarbonate (2.0 eq) in deionized water. Stir at room temperature until most solids dissolve.

-

Oxidation: Cool the flask in an ice-water bath. Carefully add Bromine (1.05 eq) dropwise via the addition funnel, ensuring the internal temperature is maintained below 5°C. The solution will turn orange.

-

Quenching: After the addition is complete, stir for an additional hour at <5°C. Add Sodium Bisulfite solution portion-wise until the orange color is completely discharged, resulting in a clear solution.

-

Workup and Isolation:

-

Transfer the solution to a rotary evaporator and concentrate under reduced pressure until a wet slurry remains.

-

Add absolute ethanol and co-evaporate to remove residual water.

-

Suspend the resulting solid in hot absolute ethanol and stir for 30 minutes.

-

Filter the hot suspension to remove inorganic salts.

-

Cool the filtrate to room temperature, then refrigerate overnight to induce crystallization of L-ribono-1,4-lactone.

-

-

Drying: Collect the crystals by filtration, wash with cold absolute ethanol, and dry under vacuum to a constant weight.

Causality and Scientific Insights:

-

Why Sodium Bicarbonate? The bicarbonate acts as a buffer to neutralize the hydrobromic acid (HBr) formed during the oxidation, preventing acid-catalyzed side reactions.

-

Why Bromine? Bromine is a selective oxidizing agent for converting aldoses to aldonic acids (which then form lactones) under mild aqueous conditions.

-

Why Low Temperature? The reaction is exothermic. Maintaining a low temperature minimizes the formation of degradation byproducts and ensures selectivity.

Protocol 2: Preparation of Calcium L-Ribonate

This protocol describes the conversion of the lactone intermediate into the final calcium salt through base-mediated hydrolysis and precipitation. The principles are similar to those used in preparing other calcium sugar salts like calcium ascorbate and calcium melibionate.[10][11]

Materials:

-

L-Ribono-1,4-lactone (from Protocol 1)

-

Calcium Carbonate (CaCO₃, pharmaceutical grade)

-

Methanol (MeOH)

-

Deionized Water

Procedure:

-

Lactone Hydrolysis: Suspend L-ribono-1,4-lactone (1.0 eq) in deionized water. Heat the mixture to 60-70°C with stirring. The lactone will hydrolyze to form L-Ribonic acid in solution.

-

Salt Formation: Slowly add Calcium Carbonate (0.5 eq, as 2 moles of acid react with 1 mole of CaCO₃) to the warm solution in small portions. Effervescence (CO₂ release) will be observed. Continue stirring until the effervescence ceases, indicating the reaction is complete.

-

Filtration: Filter the hot solution to remove any unreacted calcium carbonate.

-

Crystallization & Precipitation:

-

Concentrate the filtrate under reduced pressure to approximately one-third of its original volume.

-

Slowly add methanol (as an anti-solvent) to the warm concentrate with gentle stirring until the solution becomes cloudy.

-

Cool the mixture to room temperature and then place it in a 4°C refrigerator overnight to complete crystallization.

-

-

Isolation and Drying: Collect the precipitated Calcium L-Ribonate by vacuum filtration. Wash the filter cake with cold methanol. Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

Causality and Scientific Insights:

-

Why Calcium Carbonate? It is a mild, poorly soluble base that provides calcium ions and neutralizes the L-Ribonic acid as it forms from the hydrolysis of the lactone. Its low solubility prevents the solution from becoming too basic, and the CO₂ byproduct is easily removed.[11][12]

-

Why Methanol? Calcium L-Ribonate is soluble in water but has very low solubility in methanol. Methanol acts as an anti-solvent, forcing the salt to precipitate out of the concentrated aqueous solution, which is a key step for purification and isolation.[10]

Purification and Quality Control

Ensuring the purity and identity of the final salt is paramount for pharmaceutical use. This involves both a robust purification strategy and a comprehensive set of analytical tests. The general principles of purifying organic acids and their salts are well-established.[13][14][15]

Purification Workflow

Figure 2: Step-by-step workflow for the recrystallization and purification of Calcium L-Ribonate.

Analytical Characterization

A stability-indicating analytical profile is crucial.[16] The following table summarizes the key tests, their purpose, and typical acceptance criteria for pharmaceutical-grade Calcium L-Ribonate.

| Parameter | Analytical Method | Purpose | Acceptance Criteria |

| Appearance | Visual Inspection | To confirm physical state and color | White to off-white crystalline powder |

| Identity | FTIR Spectroscopy | Confirms the presence of key functional groups (carboxylate, hydroxyls) and matches a reference standard. | Spectrum conforms to the reference standard. |

| Structure | ¹H and ¹³C NMR Spectroscopy | Provides definitive structural confirmation of the L-Ribonate moiety. | Chemical shifts and coupling constants consistent with the proposed structure. |

| Purity | HPLC-UV/ELSD | Quantifies the main component and detects any organic impurities.[17][18] | Assay: 98.0% - 102.0%Any single impurity: ≤ 0.1% |

| Calcium Content | Titration / ICP-MS | Confirms the correct stoichiometry of the calcium salt. | Conforms to the theoretical percentage (e.g., ~10.1% for anhydrous Ca(C₅H₉O₆)₂) |

| Loss on Drying (LOD) | Gravimetric (Vacuum Oven) | Measures the amount of volatile matter (water, residual solvents). | ≤ 1.0% |

| Heavy Metals | USP <232>/<233> | Ensures the absence of toxic metal impurities. | Meets pharmaceutical limits (e.g., < 10 ppm). |

Stability Considerations

Stability testing for the final L-Ribonic acid salt should be conducted according to ICH (International Council for Harmonisation) guidelines, such as ICH Q5C for biological/biotechnological products which provides a framework for stability-indicating profiles.[16][19] The stability program should evaluate the salt under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions. Key parameters to monitor include:

-

Appearance

-

Purity (Assay and degradation products)

-

Water content

Proper storage in well-sealed containers protected from moisture is essential to ensure the long-term stability of the product.[20]

References

-

Organic Syntheses Procedure. D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. Available at: [Link]

- Google Patents. US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone.

-

PubChem. L-ribono-1,4-lactone | C5H8O5 | CID 22887202. Available at: [Link]

-

PubChem. L-Ribonic acid | C5H10O6 | CID 6971040. Available at: [Link]

- Google Patents. CN102702141A - Preparation method of 2-C-methyl-D-ribonic acid-1,4-lactone.

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

-

Heart. Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available at: [Link]

-

MDPI. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Available at: [Link]

-

National Institute of Standards and Technology. Preparation of calcium melibionate. Available at: [Link]

-

J-Stage. Preparation of Active Calcium Carbonate for Reinforcing SBR. Available at: [Link]

-

LookChem. General procedures for the purification of Carboxylic acids - Chempedia. Available at: [Link]

-

European Medicines Agency. Stability Testing of Biotechnological/Biological Products. Available at: [Link]

-

AAPS. Stability Issues in Bioanalysis: New Case Studies. Available at: [Link]

-

Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]

-

SciSpace. Preparation method of L-calcium ascorbate (2017) | Jia Hongtao. Available at: [Link]

-

MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

-

FooDB. Showing Compound Ribonic acid (FDB022289). Available at: [Link]

-

SlideShare. ICH Q5C Stability testing of Biotechnological / Biological products. Available at: [Link]

-

CentAUR. Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. Available at: [Link]

-

MDPI. Calcium Hexaboride Synthesis from Anhydrous Colemanite by Mechanochemical Method. Available at: [Link]

-

ScienceDirect. Salt selection for basic drugs. Available at: [Link]

-

Royal Society of Chemistry. Analytical Methods. Available at: [Link]

-

Kent Academic Repository. Advanced Methodologies for Pharmaceutical Salt Synthesis. Available at: [Link]

-

University of Illinois. Purification of organic acids. Available at: [Link]

-

PubMed. Properties, metabolisms, and applications of (L)-proline analogues. Available at: [Link]

- Google Patents. Process for purification of boronic acid and its derivatives.

-

SpringerLink. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Available at: [Link]

-

PubMed. L-Valine appended PLGA nanoparticles for oral insulin delivery. Available at: [Link]

-

National Center for Biotechnology Information. L-Type amino acid transporter 1 as a target for drug delivery. Available at: [Link]

Sources

- 1. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-purity amino acids for pharmaceutical applications - Evonik Industries [healthcare.evonik.com]

- 3. bjcardio.co.uk [bjcardio.co.uk]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. L-Ribonic acid | C5H10O6 | CID 6971040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. scispace.com [scispace.com]

- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 14. ibrl.aces.illinois.edu [ibrl.aces.illinois.edu]

- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. shimadzu.com [shimadzu.com]

- 19. admin.ich.org [admin.ich.org]

- 20. e-b-f.eu [e-b-f.eu]

biodegradable polymer synthesis using L-Ribonic acid monomers

Title: A Proof-of-Concept Protocol for the Synthesis of Novel Biodegradable Polymers from L-Ribonic Acid Monomers

Abstract